molecular formula C25H24N2O2 B11986370 2-((1,1'-Biphenyl)-4-yloxy)-N'-(1-ME-3-phenyl-2-propenylidene)propanohydrazide CAS No. 307952-76-7

2-((1,1'-Biphenyl)-4-yloxy)-N'-(1-ME-3-phenyl-2-propenylidene)propanohydrazide

Cat. No.: B11986370
CAS No.: 307952-76-7
M. Wt: 384.5 g/mol
InChI Key: CXGZYBXBDQUGRU-OUUQWDCOSA-N
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Description

“2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” is an organic compound that features a biphenyl group, an oxy linkage, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved by reacting 4-hydroxybiphenyl with an appropriate alkyl halide under basic conditions.

    Hydrazide formation: The biphenyl ether is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety.

    Reduction: Reduction reactions could target the carbonyl group in the hydrazide.

    Substitution: The biphenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Reduced forms of the hydrazide, potentially leading to amines.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Antimicrobial Agents: Hydrazide derivatives are often explored for their antimicrobial properties.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl structures.

    Hydrazides: Other hydrazide-containing compounds.

Uniqueness

The unique combination of a biphenyl group, an oxy linkage, and a hydrazide moiety in “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

307952-76-7

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C25H24N2O2/c1-19(13-14-21-9-5-3-6-10-21)26-27-25(28)20(2)29-24-17-15-23(16-18-24)22-11-7-4-8-12-22/h3-18,20H,1-2H3,(H,27,28)/b14-13+,26-19+

InChI Key

CXGZYBXBDQUGRU-OUUQWDCOSA-N

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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